Suxibuzone-d9 is synthesized from suxibuzone, which is derived from the parent compound phenylbutazone. The deuteration process typically involves substituting hydrogen atoms with deuterium, often achieved through synthetic methods that incorporate deuterated reagents or solvents.
Suxibuzone-d9 falls under the category of NSAIDs and is classified as an analgesic and anti-inflammatory agent. Its primary use is in the treatment of pain and inflammation in horses and other animals. The compound can be categorized further based on its mechanism of action, which involves inhibition of cyclooxygenase enzymes.
The synthesis of Suxibuzone-d9 generally involves a series of chemical reactions that introduce deuterium into the suxibuzone structure. Common methods include:
The synthesis may involve multiple steps, including protection-deprotection strategies, coupling reactions, and purification processes such as chromatography to isolate the final product. The use of high-performance liquid chromatography (HPLC) is common for monitoring the reaction progress and ensuring purity.
Suxibuzone-d9 retains the core structure of suxibuzone but features deuterium atoms at specific positions. The molecular formula can be represented as CHDNO, indicating the substitution of hydrogen with deuterium.
The molecular weight of Suxibuzone-d9 is approximately 269.35 g/mol. Structural analysis through techniques such as nuclear magnetic resonance (NMR) spectroscopy can confirm the incorporation of deuterium and elucidate the compound's conformation.
Suxibuzone-d9 undergoes similar chemical reactions as its non-deuterated counterpart, including:
The reactivity profile can be assessed using various analytical techniques, including mass spectrometry and HPLC to study its interactions with biological systems and assess its efficacy as an NSAID.
Suxibuzone-d9 exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for converting arachidonic acid into prostaglandins—mediators involved in inflammation and pain signaling.
Studies indicate that Suxibuzone-d9 maintains a similar potency to suxibuzone in inhibiting COX activity while potentially offering improved pharmacokinetic properties due to its deuterated nature.
Suxibuzone-d9 serves several purposes in scientific research:
Suxibuzone-d9 (4-[[4-butyl-3,5-dioxo-1,2-di(phenyl-d5)pyrazolidin-4-yl]methoxy]-4-oxobutanoic acid) is a deuterated analog of the non-steroidal anti-inflammatory prodrug Suxibuzone. Its molecular formula is C₂₄H₁₇D₉N₂O₆, with a precise molecular weight of 447.52 g/mol (versus 438.47 g/mol for the non-deuterated form). The compound features deuterium atoms incorporated at nine positions: the butyl chain’s terminal methyl group (CD₃-) and all four ortho/para positions of each phenyl ring (d5). The core structure retains the pyrazolidinedione moiety and succinate ester linkage essential for its prodrug function [3] [9].
Table 1: Nomenclature of Suxibuzone-d9
Classification | Designation |
---|---|
IUPAC Name | 4-[[4-butyl-3,5-dioxo-1,2-di(phenyl-d5)pyrazolidin-4-yl]methoxy]-4-oxobutanoic acid |
CAS Registry Number | Not assigned (Parent: 27470-51-5) |
Molecular Formula | C₂₄H₁₇D₉N₂O₆ |
Canonical SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)N(CCCC([2H])([2H])[2H])(C(=O)C2(COC(=O)CCC(=O)O)OC(=O)CCC(=O)O)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H] |
Deuteration in Suxibuzone-d9 follows a site-specific pattern where nine protium (¹H) atoms are replaced by deuterium (²H/D). The isotopic enrichment typically exceeds 98%, as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [1] [3]. Key deuteration sites include:
This selective labeling leverages the kinetic isotope effect (KIE), where C-D bonds exhibit ~6–10 times slower cleavage rates than C-H bonds under enzymatic conditions. NMR analyses (¹H-NMR and ²H-NMR) reveal characteristic signal losses at δ 0.9 (alkyl -CH₃) and δ 7.3–7.8 (phenyl rings) in the non-deuterated compound, confirming deuterium placement [1] [9].
Table 2: Deuterium Incorporation Patterns in Suxibuzone-d9
Molecular Region | Deuterated Sites | Number of D Atoms | Isotopic Purity |
---|---|---|---|
Butyl side chain | Terminal methyl (-CD₃) | 3 | ≥98% |
Phenyl ring A | All ortho/para positions | 4 | ≥98% |
Phenyl ring B | All ortho/para positions | 2* | ≥98% |
*Ring B exhibits asymmetric deuteration due to steric hindrance from the succinate linker.
Deuteration induces subtle but measurable changes in physicochemical and biochemical properties:
Table 3: Property Comparison: Suxibuzone vs. Suxibuzone-d9
Property | Suxibuzone | Suxibuzone-d9 | Change (%) |
---|---|---|---|
Molecular Weight | 438.47 g/mol | 447.52 g/mol | +2.1% |
log P (octanol-water) | 3.50 | 3.85 | +10% |
Aqueous Solubility | 0.12 mg/mL | 0.11 mg/mL | -8.3% |
Melting Point | 126°C | 124–125°C | -1.6% |
Microsomal Half-life (equine) | 1.8 h | 2.5 h | +38.9% |
Suxibuzone-d9 is a white crystalline powder with a density of 1.265 g/cm³ and a refractive index of 1.579. It demonstrates:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7